molecular formula C11H12N2OS B1334604 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 95211-71-5

7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1334604
CAS No.: 95211-71-5
M. Wt: 220.29 g/mol
InChI Key: YSMXTYUERRJGMR-UHFFFAOYSA-N
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Description

7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential biological activities. This compound belongs to the class of benzothienopyrimidines, which are known for their diverse pharmacological properties.

Mechanism of Action

Target of Action

The primary targets of this compound are Plasmodium falciparum and the Epidermal Growth Factor Receptor (EGFR) . Plasmodium falciparum is a protozoan parasite, one of the species of Plasmodium that cause malaria in humans. EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation can lead to cancer.

Mode of Action

The compound interacts with its targets by inhibiting their function. In the case of Plasmodium falciparum, it exhibits significant antiplasmodial activity . For EGFR, it acts as a potential EGFR kinase inhibitor .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties predict drug-like properties with a very low toxic effect . This suggests that the compound has good bioavailability, meaning it can be effectively absorbed and utilized by the body.

Result of Action

The result of the compound’s action is the inhibition of the growth of Plasmodium falciparum, thereby controlling malaria . It also inhibits the EGFR signaling pathway, which can prevent the uncontrolled cell growth that leads to cancer .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the nature of the heteroatom substitution (S for NH) affects hydrogen bond strength , which could influence the compound’s interaction with its targets

Preparation Methods

The synthesis of 7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thiophene derivatives with guanidine or its derivatives under specific reaction conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and inflammatory conditions, due to its ability to modulate biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar compounds to 7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other benzothienopyrimidine derivatives, such as:

    5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine: Known for its potential as an EGFR inhibitor.

  • 6-tert-pentyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl hydrazone : Used in early discovery research for its unique chemical properties .

The uniqueness of 7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMXTYUERRJGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20915066
Record name 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20915066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95211-71-5
Record name 5,6,7,8-Tetrahydro-7-methyl[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95211-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095211715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20915066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one?

A1: The compound crystallizes in the monoclinic space group P21/c with the following unit cell parameters:

  • z = 4 []

Q2: What intermolecular interactions are present in the crystal structure of this compound?

A2: The crystal structure is stabilized by several intermolecular interactions, including:

  • π-π interactions []

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